molecular formula C17H19NO2S B5145602 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide

2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide

Katalognummer B5145602
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: VBTGYRFJENKDNO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide, also known as PD 168077, is a synthetic compound that belongs to the benzamide class of drugs. It is a selective dopamine D4 receptor agonist and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Wirkmechanismus

2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 is a selective dopamine D4 receptor agonist. It binds to the D4 receptor and activates it, leading to an increase in dopamine release in the brain. This results in the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects
2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and striatum, regions of the brain associated with reward and motivation. It has also been shown to increase the release of the neurotransmitter GABA in the amygdala, a region of the brain associated with anxiety and fear.

Vorteile Und Einschränkungen Für Laborexperimente

2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has several advantages for use in lab experiments. It is a highly selective dopamine D4 receptor agonist, which allows for specific targeting of this receptor. It also has a relatively long half-life, which makes it useful for studying the long-term effects of dopamine D4 receptor activation. However, one limitation of 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077. One area of interest is its potential in treating drug addiction. 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is its potential in treating schizophrenia. 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential as a therapeutic agent in humans. Finally, further research is needed to better understand the long-term effects of dopamine D4 receptor activation and to determine the safety of 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 for use in humans.

Synthesemethoden

2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-methoxy-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-phenylethylamine to form the amide intermediate. The final step involves the reaction of the amide intermediate with methylthiolate to form 2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077.

Wissenschaftliche Forschungsanwendungen

2-methoxy-4-(methylthio)-N-(1-phenylethyl)benzamide 168077 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been studied for its potential in treating drug addiction, schizophrenia, and Parkinson's disease.

Eigenschaften

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-12(13-7-5-4-6-8-13)18-17(19)15-10-9-14(21-3)11-16(15)20-2/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTGYRFJENKDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-4-(methylsulfanyl)-N-(1-phenylethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.